molecular formula C16H15F2N3O2S B2431383 N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 923140-43-6

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2431383
CAS No.: 923140-43-6
M. Wt: 351.37
InChI Key: MUYDVEAGBKDPCN-UHFFFAOYSA-N
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Description

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2S/c17-12-2-1-3-13(18)11(12)7-19-14(22)6-10-8-24-16(20-10)21-15(23)9-4-5-9/h1-3,8-9H,4-7H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYDVEAGBKDPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorobenzyl Group: This step involves the nucleophilic substitution reaction where the difluorobenzyl group is introduced to the thiazole ring.

    Formation of the Cyclopropane Carboxamide Group: This is typically done through the reaction of cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the difluorobenzyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiazole ring, while substitution reactions could introduce new functional groups to the molecule.

Scientific Research Applications

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have shown significant antimicrobial properties against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The mechanism of action often involves the inhibition of essential cellular processes in pathogens .

Anticancer Potential

The compound has been studied for its ability to inhibit protein-protein interactions relevant to cancer progression. Notably, it has demonstrated the potential to disrupt the interaction between MDM2 and p53 proteins, which is crucial for cancer cell survival. By inhibiting this interaction, this compound may promote apoptosis in cancer cells .

Case Studies

  • Antimicrobial Studies : A study evaluated various thiazole derivatives for their antimicrobial efficacy. The findings revealed that compounds structurally related to this compound exhibited notable activity against both bacterial and fungal pathogens .
  • Cancer Cell Line Testing : In vitro studies utilizing human breast adenocarcinoma cell lines (MCF7) showed that derivatives similar to this compound had significant anticancer activity. The results indicated a dose-dependent response with IC50 values suggesting effective cytotoxicity .

Mechanism of Action

The mechanism of action of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group and thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane carboxamide group with a difluorobenzyl-thiazole structure. This unique combination enhances its binding affinity and specificity towards certain molecular targets, making it a promising candidate for further research and development.

Biological Activity

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS Number: 946274-68-6) is a compound of interest due to its potential biological activities. The structure features a cyclopropanecarboxamide core, a thiazole moiety, and a difluorophenyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Formula

The molecular formula is C15H16F2N4O2SC_{15}H_{16}F_2N_4O_2S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms.

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Some derivatives have shown efficacy in inhibiting tumor growth in vitro and in vivo.
  • Antimicrobial Properties : The thiazole ring is known for its antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study evaluated the cytotoxic effects of similar thiazole-containing compounds on cancer cell lines. Results indicated that these compounds significantly reduced cell viability at micromolar concentrations (IC50 values ranging from 5 to 15 µM) .
  • Antimicrobial Activity :
    • Another study investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition :
    • Research focused on the inhibition of specific kinases related to cancer progression. The compound showed promising results with an IC50 value of 20 µM against a key kinase involved in cell signaling pathways .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntitumorHeLa Cells10 µM
AntimicrobialStaphylococcus aureus10 µg/mL
Enzyme InhibitionKinase X20 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, and how can reaction yields be optimized?

  • Methodology : Synthesis of thiazole-carboxamide derivatives typically involves cyclization reactions under reflux conditions. For example, thiadiazole analogs (structurally related to the target compound) are synthesized using acetonitrile as a solvent and iodine-triethylamine systems for cyclization, achieving reaction times of 1–3 minutes . Optimize yields by varying stoichiometry, solvent polarity (e.g., DMF for cyclization), and purification via recrystallization or column chromatography. Monitor intermediates using TLC and characterize products via melting point analysis and NMR .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic space group P21/c with unit cell parameters a = 8.1600 Å, b = 7.6100 Å, c = 27.102 Å, β = 92.42°) .
  • NMR spectroscopy : Confirm substituent positions using 1H and 13C NMR. For example, fluorophenyl protons resonate at δ 6.8–7.4 ppm, while thiazole carbons appear at δ 160–170 ppm .
  • IR spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers analyze discrepancies between computational predictions and experimental crystallographic data for this compound?

  • Methodology : Compare density functional theory (DFT)-optimized geometries with experimental X-ray data (e.g., bond angles like C3–C4–C7 = 125.2° vs. calculated values). Use software like Mercury or OLEX2 to refine structural models and assess thermal displacement parameters. Address contradictions by evaluating solvent effects or crystal packing forces (e.g., hydrogen bonds between amide groups and thiazole nitrogens ).

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the fluorophenyl and thiazole moieties?

  • Methodology :

  • Bioisosteric replacement : Substitute the 2,6-difluorophenyl group with chlorophenyl or methoxyphenyl analogs to assess electronic effects on receptor binding .
  • Functional group modulation : Modify the cyclopropanecarboxamide moiety to evaluate steric constraints using in vitro assays (e.g., calcium mobilization in CHO-K1 cells ).
  • Data analysis : Calculate EC50/IC50 values from dose-response curves and correlate with LogP or polar surface area to establish SAR trends .

Q. How can researchers address challenges in reproducing bioactivity results across different experimental models?

  • Methodology : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate compound purity via HPLC (>95%). For receptor-binding studies, use competitive assays with 125I-labeled ligands to minimize variability . Cross-reference results with structural analogs (e.g., thiadiazole derivatives with known IC50 values ).

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